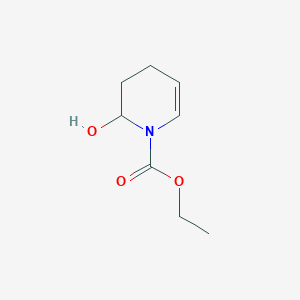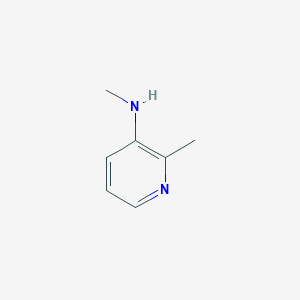
N,2-dimethylpyridin-3-amine
説明
Synthesis Analysis
The synthesis of related N-methylated amines involves practical, efficient, and stereoselective processes, including asymmetric Michael additions and stereoselective alkylations (Fleck et al., 2003). Additionally, the metalation of 2-(aminomethyl)pyridine and subsequent reactions highlight the synthetic versatility of pyridylmethylamine derivatives, leading to various complex structures (Westerhausen et al., 2001).
Molecular Structure Analysis
Studies on compounds similar to N,2-dimethylpyridin-3-amine, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, reveal detailed insights into their molecular and crystal structures through spectral studies and X-ray diffraction analysis. These analyses confirm the presence of intermolecular hydrogen bonding and a three-dimensional network formed by hydrogen bonds, contributing to crystal stabilization (Șahin et al., 2010).
Chemical Reactions and Properties
Reactions of N,N-dialkylpyridylcarboxylic amides with lithium amides illustrate the regioselective lithiation of pyridylcarboxylic amides, a useful method for synthesizing disubstituted pyridines (Epsztajn et al., 1980). This highlights the chemical reactivity of N,2-dimethylpyridin-3-amine derivatives toward forming new C−C bonds.
Physical Properties Analysis
The physical properties of related amines and their derivatives can be explored through experimental techniques such as NMR, FT-IR, and UV–Visible spectroscopy. These methods provide valuable information on bond lengths, angles, and vibrational frequencies, aiding in the understanding of the physical characteristics of these compounds (Aysha Fatima et al., 2021).
Chemical Properties Analysis
The chemical properties of N,2-dimethylpyridin-3-amine derivatives are influenced by their structural features, such as the electron distribution within the molecule, which can be analyzed through Density Functional Theory (DFT) studies. These analyses help in understanding the molecule's reactivity, electron localization, and charge distribution, providing insights into its chemical behavior and potential applications (Renuga et al., 2014).
科学的研究の応用
Summary of the Application
N,2-dimethylpyridin-3-amine is used in the synthesis of N,N-dimethylaminopyridines, which are widely used in the synthesis of biologically active compounds of the pyridine series .
Methods of Application or Experimental Procedures
A novel one-pot procedure has been proposed for the synthesis of 2- and 4- (dimethylamino)pyridines from commercially available aminopyridines. The procedure provides high yields of the target products, and it can be regarded as an alternative to the known methods of synthesis of N,N-dimethylpyridin-4-amine (DMAP) widely used as base catalyst in organic synthesis .
Results or Outcomes
The developed one-pot procedure for the transformation of aminopyridines to N,N-dimethylaminopyridines through intermediate pyridyl trifluoromethanesulfonates makes it possible to successfully obtain N,N-dimethylpyridin-2- and -4-amines with both electron-donating and electron-withdrawing substituents in the pyridine ring .
2. Synthesis of Indoles and 1H-Tetrazoles
Summary of the Application
N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) are used as new and efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
Methods of Application or Experimental Procedures
The method is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis), and is carried out in DMAP-based ionic liquids .
Results or Outcomes
The method provides a new and efficient way to synthesize indoles and 1H-tetrazoles .
3. Synthesis of Biologically Active Compounds
Summary of the Application
N,2-dimethylpyridin-3-amine is used in the synthesis of biologically active compounds of the pyridine series .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The results or outcomes are not specified in the source .
4. Catalyst for Acylation Reactions
Summary of the Application
N,2-dimethylpyridin-3-amine is used as a highly efficient catalyst for acylation reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The results or outcomes are not specified in the source .
5. Catalyst for Acylation Reactions
Summary of the Application
N,2-dimethylpyridin-3-amine is used as a highly efficient catalyst for acylation reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The results or outcomes are not specified in the source .
6. Synthesis of Ionic Liquids
Summary of the Application
N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) are synthesized and evaluated for their physical properties via molecular dynamics simulations .
Methods of Application or Experimental Procedures
The synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) is reported. The method is environmentally friendly, requiring only minimum catalyst loading .
Results or Outcomes
The new DMAP-based ionic liquids were successfully employed as catalysts with minimum loading . Application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids .
Safety And Hazards
特性
IUPAC Name |
N,2-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLSDMWQIGIOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethylpyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

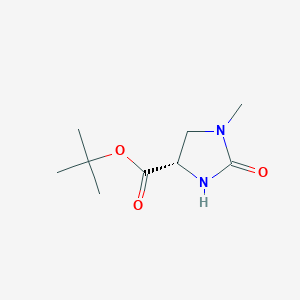
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)

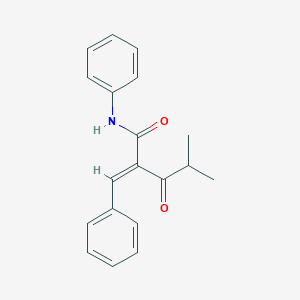
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

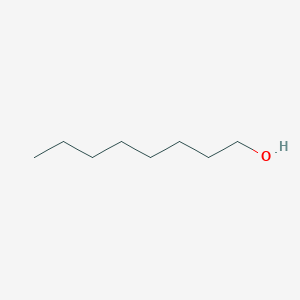


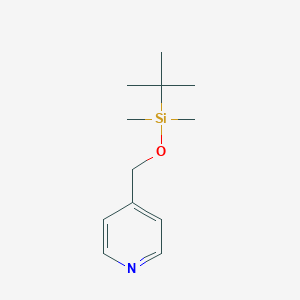
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
